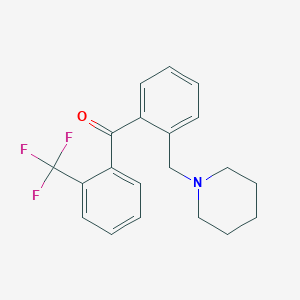

2-Piperidinomethyl-2'-trifluoromethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives is well-documented in the provided papers. For instance, novel piperidine appended dibenzo[b,d]thiophene-1,2,3-triazoles were synthesized using azide-alkyne click chemistry, indicating the versatility of piperidine in forming various heterocyclic compounds . Another paper describes the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, which shows the incorporation of piperidine into complex molecules with potential antileukemic activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, as seen in the 2:1 complex of 1-piperidineacetic acid and p-hydroxybenzoic acid, which was studied using X-ray, FTIR, NMR, and DFT methods . This indicates that piperidine can form stable complexes with other molecules, which is important for understanding its interactions in biological systems.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . This demonstrates the reactivity of piperidine-containing compounds under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structure and substituents. The paper on the complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid and water provides insights into the hydrogen bonding interactions and spectroscopic properties of such complexes . Additionally, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride is mentioned as a potent reagent for activating thioglycosides, which is relevant for understanding the chemical behavior of piperidine in synthetic applications .

Wissenschaftliche Forschungsanwendungen

1. Photostabilization in Polyolefins

2-Piperidinomethyl-2'-trifluoromethylbenzophenone derivatives have been studied for their role in the thermal and photostabilizing action of 2-hydroxybenzophenone in polypropylene and high-density polyethylenes. These compounds demonstrate effective thermal (oven ageing and melt) and light stabilization in polyolefin systems, acting as photothermal antioxidants (Allen et al., 1993).

2. Synthesis of Pharmaceuticals

Compounds containing a 2-Piperidinomethyl-2'-trifluoromethylbenzophenone structure are key intermediates in synthesizing neuroleptic agents such as Fluspirilen and Penfluridol. These agents often contain a 4,4-bis(p-fluorophenyl)butyl group linked to a nitrogen atom in piperidine or related moieties (Botteghi et al., 2001).

3. Oxytocic Activity

Piperidinomethyl derivatives, including 2-piperidinomethyl derivatives of phenols, have been tested for oxytocic activity. These compounds exhibited high activity, surpassing that of ergometrine, and were more effective in piperidinomethyl derivatives than in derivatives formed with other bases (Cohen et al., 1957).

4. Corrosion Inhibition

2-Piperidinomethyl-2'-trifluoromethylbenzophenone derivatives have shown potential as corrosion inhibitors for N80 steel in hydrochloric acid. Their inhibitory efficiency increases with the concentration and decreases with temperature rise (Yadav et al., 2016).

5. Protoporphyrinogen IX Oxidase Inhibition

Compounds with trifluoromethyl-substituted structures, including those similar to 2-Piperidinomethyl-2'-trifluoromethylbenzophenone, have been studied as protoporphyrinogen IX oxidase inhibitors. Their crystal structures reveal insights into the interaction mechanisms and potential applications in biochemical pathways (Li et al., 2005).

Safety And Hazards

The safety data sheet for 2-Piperidinomethyl-2’-trifluoromethylbenzophenone suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It also recommends wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAJCRVUDSFDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643604 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinomethyl-2'-trifluoromethylbenzophenone | |

CAS RN |

898773-51-8 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

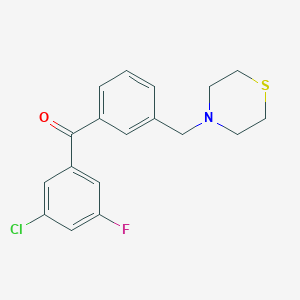

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)